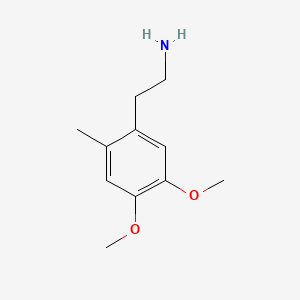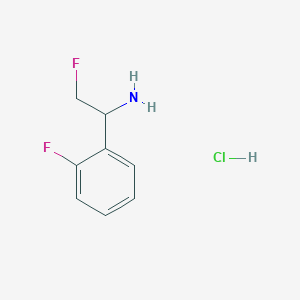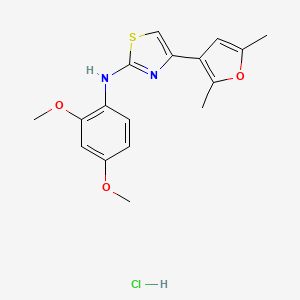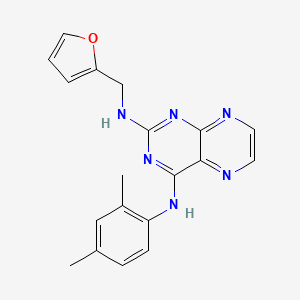
4,5-Dimethoxy-2-methyl-phenethylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4,5-Dimethoxy-2-methyl-phenethylamine” is a psychedelic drug of the 2C family . It is also known as 2C-D . It was first synthesized in 1970 by a team from the Texas Research Institute of Mental Sciences . The effects of 2C-D typically last for 4–6 hours .
Synthesis Analysis
The synthesis of 2C-D involves O-demethylation at position 2 or 5 followed by N-acetylation or by deamination with oxidation to the corresponding acids or reduction to the corresponding alcohol . Furthermore, 2C-D was hydroxylated at the methyl group .Molecular Structure Analysis
The molecular formula of 2C-D is C11H17NO2 . Its average mass is 195.258 Da and its monoisotopic mass is 195.125931 Da .Chemical Reactions Analysis
2C-D is metabolized in rats by O-demethylation at position 2 or 5 followed by N-acetylation or by deamination with oxidation to the corresponding acids or reduction to the corresponding alcohol . Furthermore, 2C-D was hydroxylated at the methyl group .Physical And Chemical Properties Analysis
The density of 2C-D is 1.0±0.1 g/cm3 . Its boiling point is 302.8±37.0 °C at 760 mmHg . The vapour pressure is 0.0±0.6 mmHg at 25°C . The flash point is 149.3±33.8 °C .Wissenschaftliche Forschungsanwendungen
Metabolic and Toxicological Studies
- In Vivo Accumulation and Toxicological Analysis : The metabolism and toxicological analysis of various phenethylamines, including compounds similar to 4,5-Dimethoxy-2-methyl-phenethylamine, have been studied extensively. These studies involve understanding how these substances are metabolized in the body, particularly in rats, and their potential implications for toxicological detection and analysis. One study focused on the simultaneous determination of 11 illicit phenethylamines in hair using liquid chromatography and tandem mass spectrometry (LC-MS-MS), highlighting the application of these methods in forensic toxicology and drug abuse history analysis (Nieddu et al., 2015).
- Metabolism Pathways and Detection Techniques : Detailed studies on the metabolism of various phenethylamine derivatives, similar to this compound, have been conducted to understand their biotransformation in the body. These studies include the identification of metabolic pathways such as hydroxylation, N-acetylation, deamination, and sulfoxidation. The research provides insights into the detection of these substances in biological samples using techniques like gas chromatography and mass spectrometry (GC/MS) (Theobald et al., 2005; Theobald et al., 2006).
Analytical Method Development and Optimization
- Development of Analytical Procedures : The development of analytical procedures for the detection of phenethylamines, closely related to this compound, has been a key area of research. This includes the optimization of separation techniques and sample concentration methods using capillary electrophoresis and fluorescence detection. Such research is vital for improving the sensitivity and specificity of drug detection in various matrices (Tsai et al., 2006).
Pharmacological and Behavioral Studies
- Pharmacological Effects and Behavioral Impact : Studies have been conducted to understand the pharmacological effects and behavioral impacts of phenethylamine derivatives. These studies assess the compounds' binding and functional activity at serotonin receptors, providing insights into their hallucinogenic properties and potential therapeutic applications (Halberstadt & Geyer, 2014; Eshleman et al., 2018).
Synthesis and Chemical Properties
- Synthetic Routes and Chemical Properties : Research on the synthesis of phenethylamine derivatives, including methods and yields for producing compounds like this compound, has been explored. These studies provide valuable information on the chemical properties and potential industrial applications of these compounds (Yuan-bin, 2007).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(4,5-dimethoxy-2-methylphenyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-8-6-10(13-2)11(14-3)7-9(8)4-5-12/h6-7H,4-5,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSMOEKWZGBXRLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1CCN)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(1H-indol-3-yl)ethyl]-N'-(pyridin-4-yl)ethanediamide](/img/structure/B2904536.png)



methyl}-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B2904544.png)
![5-[(4-methoxyphenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B2904545.png)
![5-[(4-Chlorophenyl)amino]-N-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2904547.png)
![[3-(2,4,5-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2904548.png)
![2-[5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide](/img/structure/B2904549.png)
![N-(benzo[d][1,3]dioxol-5-yl)-4-(3-methoxybenzyl)thiazol-2-amine hydrochloride](/img/structure/B2904550.png)

![5-[(1,3-Benzodioxol-5-ylmethyl)amino]-2-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2904554.png)